molecular formula C11H22N2O2 B125514 Tert-butyl 4-(methylamino)piperidine-1-carboxylate CAS No. 147539-41-1

Tert-butyl 4-(methylamino)piperidine-1-carboxylate

货号: B125514
CAS 编号: 147539-41-1
分子量: 214.3 g/mol
InChI 键: CZYUGTLMFHDODF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-(methylamino)piperidine-1-carboxylate: is an organic compound with the molecular formula C11H22N2O2 . It is a derivative of piperidine, a six-membered ring containing nitrogen, and is commonly used as an intermediate in organic synthesis and pharmaceutical research .

准备方法

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of tert-butyl 4-(methylamino)piperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves:

化学反应分析

Nucleophilic Substitution Reactions

The methylamino group (-NHCH₃) participates in nucleophilic substitution reactions, enabling functional group transformations.

Reaction Type Reagents/Conditions Product Yield References
AlkylationAlkyl halides (e.g., benzyl bromide, K₂CO₃, DMF)Tert-butyl 4-(alkyl(methyl)amino)piperidine-1-carboxylate derivatives70–90%
ArylationAryl halides (Pd catalysis, Buchwald-Hartwig)Aryl-substituted piperidine derivatives60–80%

Key Findings :

  • Alkylation with benzyl bromide under basic conditions (K₂CO₃/DMF) yields tert-butyl 4-(benzyl(methyl)amino)piperidine-1-carboxylate .

  • Palladium-catalyzed cross-coupling with aryl halides enables access to aromatic piperidine scaffolds .

Coupling Reactions

The compound serves as a precursor in metal-catalyzed coupling reactions.

Reaction Type Reagents/Conditions Product Yield References
Suzuki-Miyaura CouplingBoronic acids, Pd(PPh₃)₄, Na₂CO₃, DME/waterBiaryl-functionalized piperidines65–85%
Reductive AminationAldehydes/ketones, NaBH₃CNSecondary/tertiary amine derivatives75–95%

Example :

  • Reaction with 4-fluoro-2-(trifluoromethyl)benzaldehyde under reductive amination conditions (NaBH₃CN, DCM) produces N-(4-fluorobenzyl)-substituted piperidines in 85% yield .

Deprotection and Functionalization

The tert-butyl carbamate (Boc) group is selectively cleaved under acidic conditions to expose the piperidine amine.

Reagent Conditions Product Applications References
Trifluoroacetic acid (TFA)DCM, rt, 2–4 hrs4-(Methylamino)piperidineIntermediate for drug candidates
HCl (gaseous)Dioxane, 0°C to rtPiperidine hydrochloride saltSalt formation for improved solubility

Notes :

  • Boc deprotection with TFA is quantitative and compatible with acid-sensitive functional groups .

Oxidation and Reduction

The methylamino group undergoes redox transformations.

Reaction Type Reagents/Conditions Product Yield References
OxidationmCPBA (meta-chloroperbenzoic acid)Tert-butyl 4-(methylnitroso)piperidine-1-carboxylate50–60%
ReductionH₂, Pd/CThis compound (no change; inert)N/A

Mechanistic Insight :

  • Oxidation with mCPBA converts the methylamino group to a nitroso intermediate, useful for further functionalization.

Acylation and Sulfonylation

The secondary amine reacts with acylating agents.

Reaction Type Reagents/Conditions Product Yield References
AcylationAcetyl chloride, Et₃N, DCMTert-butyl 4-(N-methylacetamido)piperidine-1-carboxylate80–90%
SulfonylationTosyl chloride, pyridineTert-butyl 4-(N-methyltosylamido)piperidine-1-carboxylate70–85%

Applications :

  • Acylated derivatives are intermediates in protease inhibitor synthesis.

Mitsunobu Reaction

The hydroxylated analog participates in Mitsunobu reactions to form ethers.

Substrate Reagents/Conditions Product Yield References
Tert-butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylateDIAD, PPh₃, alcoholsAlkyl ether derivatives60–75%

Limitation :

  • Requires prior oxidation or functionalization to introduce hydroxyl groups.

科学研究应用

Medicinal Chemistry

Tert-butyl 4-(methylamino)piperidine-1-carboxylate has been investigated for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Key findings include:

  • Inhibition of Enzymes : The compound has shown inhibitory effects on β-secretase and acetylcholinesterase, enzymes involved in the pathophysiology of Alzheimer's disease. For instance, it demonstrated an IC50 of 15.4 nM for β-secretase and a Ki of 0.17 μM for acetylcholinesterase.
  • Neuroprotective Effects : In vitro studies indicate that the compound can protect astrocytes from amyloid-beta-induced toxicity, improving cell viability from approximately 43.78% to 62.98% when treated with Aβ1-42 alongside M4.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : Its unique structure allows for the exploration of new synthetic pathways and the development of more complex chemical entities.

Biochemical Research

In biochemical studies, this compound has been utilized to investigate various biological interactions:

  • Protein Kinase Inhibition : Research has shown that derivatives can inhibit specific protein kinases, suggesting potential applications in cancer therapies through reduced cell proliferation.

Data Summary

The following table summarizes key findings related to the applications and biological activity of this compound:

Application AreaKey Findings
Medicinal ChemistryInhibits β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM).
NeuroprotectionEnhances astrocyte viability against Aβ-induced toxicity.
Organic SynthesisServes as a building block for complex molecules.
Cancer ResearchInhibits protein kinases, reducing cell proliferation in vitro.

Case Study 1: Neuroprotective Effects

A study examined the neuroprotective effects of this compound on astrocytes exposed to amyloid-beta peptides. The results indicated significant improvements in cell viability and reductions in inflammatory cytokines, highlighting its potential role in neurodegenerative disease treatment.

Case Study 2: Protein Kinase Inhibition

Another study focused on the compound's ability to inhibit specific protein kinases associated with tumor growth. The findings revealed that certain derivatives could effectively reduce cell proliferation in vitro, suggesting their potential as therapeutic agents in oncology.

作用机制

The mechanism of action of tert-butyl 4-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. It acts as a substrate or inhibitor for various enzymes, modulating their activity. The compound’s effects are mediated through binding to active sites or allosteric sites on the target enzymes, altering their conformation and activity .

相似化合物的比较

  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • N-Boc-4-piperidineacetaldehyde

Uniqueness:

生物活性

Tert-butyl 4-(methylamino)piperidine-1-carboxylate, commonly referred to as Boc-4-MeAPip, is a compound that has garnered attention in medicinal chemistry and pharmacology due to its structural properties and potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and potential applications based on recent research findings.

Chemical Structure and Synthesis

Boc-4-MeAPip is characterized by a piperidine ring substituted with a tert-butyl group and a methylamino group at the 4-position. The molecular formula is C12H19N2O2C_{12}H_{19}N_{2}O_{2}, with a molecular weight of approximately 214.30 g/mol. The synthesis typically involves the reaction of piperidine with tert-butyl 4-oxocarboxylate, followed by reductive amination using methylamine. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .

Pharmacological Properties

Boc-4-MeAPip has shown promise in various pharmacological contexts:

  • Anticonvulsant Activity : The piperidine core is known for its anticonvulsant properties, making Boc-4-MeAPip a candidate for further exploration in epilepsy treatment.
  • Antidepressant and Antipsychotic Potential : Research indicates that similar compounds can exhibit antidepressant and antipsychotic activities, suggesting potential therapeutic applications for Boc-4-MeAPip .

The biological activity of Boc-4-MeAPip is thought to be mediated through interactions with specific neurotransmitter systems. Preliminary studies suggest that it may influence pathways associated with mood regulation and seizure activity, although detailed mechanisms remain to be fully elucidated .

Interaction Studies

Recent studies have focused on the binding affinity of Boc-4-MeAPip to various biological targets. For instance, it has been incorporated into proteolysis-targeting chimeras (PROTACs), which are designed for targeted protein degradation. This incorporation could enhance the efficacy of PROTACs by improving their interaction with target proteins .

Comparative Analysis

The following table compares Boc-4-MeAPip with structurally related compounds, highlighting similarities and unique features:

Compound NameCAS NumberSimilarityUnique Features
Tert-butyl 4-(propylamino)piperidine-1-carboxylate301225-58-11.00Propyl substituent instead of methyl
Tert-butyl methyl(piperidin-4-yl)carbamate108612-54-01.00Carbamate functional group
1-Boc-4-(isopropylamino)piperidine534595-51-21.00Isopropyl substituent
Tert-butyl endo-3-amino-8-azabicyclo[3.2.1]octane207405-68-30.98Different bicyclic structure
Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane744183-20-80.98Exo configuration

In Vitro Studies

In vitro studies have evaluated the cytotoxicity and biological efficacy of Boc-4-MeAPip using various cell lines. For example, assays involving differentiated THP-1 cells have been conducted to assess its impact on NLRP3 inflammasome activation, revealing significant inhibitory effects on pyroptosis at concentrations around 10 µM .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-(methylamino)piperidine-1-carboxylate, and what key reaction conditions are required?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and carbamate protection. A common approach starts with piperidine derivatives, where the tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in dichloromethane). Subsequent methylation of the amine group may employ reductive amination using formaldehyde and sodium cyanoborohydride, or direct alkylation with methyl iodide in the presence of a base like potassium carbonate. Reaction temperatures are often maintained between 0–25°C to minimize side reactions. Purification is achieved via silica gel chromatography using ethyl acetate/hexane gradients .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood or glovebox to prevent inhalation of dust/aerosols .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dispersion .
  • Storage : Store in airtight containers at 2–8°C, away from strong acids/bases and oxidizing agents. Monitor for decomposition (e.g., gas evolution) during long-term storage .
  • Note : Toxicological data are limited; assume acute toxicity (Category 4 for oral/dermal/inhalation) and prioritize containment .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1H^1H-NMR should show a singlet at ~1.4 ppm (tert-butyl), a multiplet at 3.0–3.5 ppm (piperidine CH2_2), and a broad peak at 2.8 ppm (N-methyl group). 13C^{13}C-NMR confirms the Boc carbonyl at ~155 ppm .
  • Mass Spectrometry (MS) : ESI-MS typically displays [M+H]+^+ at m/z 229.32 (C11_{11}H23_{23}N3_3O2_2) .
  • IR : Look for N-H stretches (3300–3500 cm1^{-1}) and carbonyl peaks (1680–1720 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve the yield of this compound during synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in Boc protection steps. For methylation, methanol or ethanol improves solubility of intermediates .
  • Catalysis : Use catalytic DMAP (4-dimethylaminopyridine) to accelerate Boc activation. For reductive amination, optimize NaBH3_3CN concentration (1–2 equiv.) to reduce side products .
  • Temperature Control : Graduient cooling (e.g., 0°C → room temperature) during Boc protection minimizes exothermic side reactions .

Q. What are the stability profiles of this compound under different pH and temperature conditions?

  • Methodological Answer :

  • Acidic Conditions : The Boc group hydrolyzes rapidly below pH 3, releasing CO2_2 and forming piperidine salts. Monitor via TLC (silica, 10% MeOH/CH2_2Cl2_2) .
  • Thermal Stability : Decomposition occurs above 150°C, releasing toxic fumes (e.g., nitrogen oxides). Use differential scanning calorimetry (DSC) to determine exact decomposition thresholds .
  • Light Sensitivity : No photodegradation reported, but store in amber vials to prevent radical-mediated oxidation .

Q. What analytical challenges arise when quantifying this compound in complex mixtures, and how can they be addressed?

  • Methodological Answer :

  • Matrix Interference : Co-eluting impurities in biological samples require SPE (solid-phase extraction) with C18 cartridges and methanol/water eluents .
  • Chromatography : Use reverse-phase HPLC (C8 column, 0.1% TFA in acetonitrile/water) with UV detection at 210 nm. Adjust gradient elution (5→95% acetonitrile over 20 min) to resolve peaks .
  • Quantitation Limits : LC-MS/MS achieves LOQs of 1 ng/mL in plasma; validate with deuterated internal standards (e.g., tert-butyl-d9_9 analogs) .

Q. Data Contradictions and Gaps

  • Toxicity Data : Acute toxicity classifications (Category 4) are inferred from structurally similar piperidine derivatives due to lack of direct evidence .
  • Ecological Impact : No biodegradation or bioaccumulation data are available; assume persistence and prioritize waste neutralization before disposal .

属性

IUPAC Name

tert-butyl 4-(methylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-9(12-4)6-8-13/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYUGTLMFHDODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572210
Record name tert-Butyl 4-(methylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147539-41-1
Record name tert-Butyl 4-(methylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(methylamino)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

10% Pd/C (2 g) was added to a solution of tert-butyl 4-oxopiperidine-1-carboxylate (20 g, 100 mmol) in methylamine (33% in ethanol, 10 mL) and the mixture was stirred at room temperature, under 60 psi of hydrogen, for 18 hours. The reaction mixture was then filtered through Arbocel® and the filtrate was concentrated in vacuo. The residue was azeotroped with dichloromethane (×3) and the dried under vacuum for 72 hours to afford the title compound as a solid in 98% yield, 21.1 g. LRMS APCI m/z 215 [M+H]+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 g
Type
catalyst
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

Powdered molecular seives (3 Å, 5.2 g), methylamine hydrochloride (16.96 g, 251 mmol), anhydrous sodium acetate (41.21 g, 502 mmol), and 95% sodium cyanoborohydride (3.99 g, 60 mmol) were added sequentially to a solution of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester in methanol (400 mL) at 0° C., and the mixture was allowed to warm to 25° C. over several hours. After 18 hours at 25°C., the reaction mixture was filtered thru Celite®, the solids washed with methanol and ethyl acetate, and the filtrate concentrated. The residue was dissolved in ethyl acetate and the resulting solution washed twice with 2N NaOH, once with brine, dried and concentrated to an oil (12.79 g, 119%).
Quantity
16.96 g
Type
reactant
Reaction Step One
Quantity
41.21 g
Type
reactant
Reaction Step One
Quantity
3.99 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 1-BOC-4-piperidone (3.5 g, 17.5 mmol) in methanol (10 mL) was added a solution of 2M methylamine in methanol (13 mL, 26 mmol). The reaction mixture was stirred for 16 hours and then sodium cyanoborohydride (1.1 g, 17.5 mmol) was added. After stirring for 2 hours the reaction mixture was then diluted with dichloromethane, washed with sodium bicarbonate solution, dried (MgSO4) and the solvent removed in vacuo. The residue was purified by flash chromatography using 10% methanol in dichloromethane as the eluent to yield 4-methylamino-piperidine-1-carboxylic acid tert-butyl ester (1.72 g, 46%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Powdered molecular seives (3A, 5.2 g), methylamine hydrochloride (16.96 g, 251 mmol), anhydrous sodium acetate (41.21 g, 502 mmol), and 95% sodium cyanoborohydride (3.99 g, 60 mmol) were added sequentially to a solution of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester in methanol (400 mL) at 0° C., and the mixture was allowed to warm to 25° C. over several hours. After 18 hours at 25° C., the reaction mixture was filtered thru Celite®, the solids washed with methanol and ethyl acetate, and the filtrate concentrated. The residue was dissolved in ethyl acetate and the resulting solution washed twice with 2N NaOH, once with brine, dried and concentrated to an oil (12.79 g, 119%).
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.96 g
Type
reactant
Reaction Step One
Quantity
41.21 g
Type
reactant
Reaction Step One
Quantity
3.99 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl 4-(methylamino)piperidine-1-carboxylate
Tert-butyl 4-(methylamino)piperidine-1-carboxylate
Tert-butyl 4-(methylamino)piperidine-1-carboxylate
Tert-butyl 4-(methylamino)piperidine-1-carboxylate
Tert-butyl 4-(methylamino)piperidine-1-carboxylate
Tert-butyl 4-(methylamino)piperidine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。